molecular formula C10H13N3O B3210171 1-[(2-Aminophenyl)methyl]imidazolidin-2-one CAS No. 1062404-58-3

1-[(2-Aminophenyl)methyl]imidazolidin-2-one

Cat. No.: B3210171
CAS No.: 1062404-58-3
M. Wt: 191.23 g/mol
InChI Key: FKWWNHWUJDMUPG-UHFFFAOYSA-N
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Description

1-[(2-Aminophenyl)methyl]imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone ring fused with an aminophenyl group. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both the imidazolidinone and aminophenyl moieties allows for a diverse range of chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-[(2-Aminophenyl)methyl]imidazolidin-2-one can be achieved through several routes:

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

1-[(2-Aminophenyl)methyl]imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include metal catalysts, acidic or basic environments, and specific temperature and pressure settings. Major products formed from these reactions include various substituted imidazolidinones and aminophenyl derivatives.

Mechanism of Action

The mechanism of action of 1-[(2-Aminophenyl)methyl]imidazolidin-2-one involves its interaction with specific molecular targets. The aminophenyl group can engage in hydrogen bonding and π-π interactions, while the imidazolidinone ring can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

1-[(2-Aminophenyl)methyl]imidazolidin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-[(2-aminophenyl)methyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-9-4-2-1-3-8(9)7-13-6-5-12-10(13)14/h1-4H,5-7,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWWNHWUJDMUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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